Defensin C -

Defensin C

Catalog Number: EVT-246140
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Defensins are found in a wide range of organisms. For instance, Defensin C has been identified in insects like the Chironomus chinensis and various plant species. The specific peptide known as CcDef2 from C. chinensis has been characterized for its antibacterial properties and structural features . In mammals, defensins such as human beta defensin 3 have been extensively studied due to their role in host defense against pathogens .

Classification

Defensins can be classified into three main categories based on their structural characteristics and the organisms they are derived from:

  1. Alpha Defensins: Found primarily in mammals, these defensins are characterized by their unique structural motifs and are often involved in immune responses.
  2. Beta Defensins: These are more diverse and can be found in various species, including plants and insects.
  3. Theta Defensins: A less common class found in some primates, characterized by their cyclic structure.
Synthesis Analysis

Methods

The synthesis of Defensin C can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. For example, the synthesis of human beta defensin 3 has been optimized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase synthesis techniques . This method allows for the assembly of peptide chains on a solid support, facilitating the formation of complex structures.

Technical Details

The solid-phase synthesis involves:

  • Protection of Amino Acids: Specific amino acids are protected to prevent unwanted reactions during synthesis.
  • Coupling Reactions: Activated amino acids are sequentially added to the growing peptide chain.
  • Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

Structure

Defensin C typically exhibits a compact structure stabilized by disulfide bonds formed between cysteine residues. For instance, CcDef2 contains six cysteines that form three disulfide bonds, contributing to its stable αβ motif structure . This configuration is essential for its antimicrobial function.

Data

The molecular weight of CcDef2 is approximately 4.70 kDa with a theoretical isoelectric point of 9.10. The presence of positively charged residues enhances its interaction with negatively charged microbial membranes .

Chemical Reactions Analysis

Reactions

Defensin C undergoes various chemical reactions that facilitate its antimicrobial activity:

  • Membrane Disruption: The primary mechanism involves binding to microbial membranes, leading to pore formation and subsequent cell lysis.
  • Protein Interactions: Defensins may also interact with other proteins within microbial cells, disrupting metabolic processes.

Technical Details

The effectiveness of defensins can be influenced by factors such as pH and ionic strength, which affect their conformation and interaction with target membranes.

Mechanism of Action

Process

The mechanism of action for Defensin C involves several key steps:

  1. Binding: The cationic nature of defensins allows them to bind to negatively charged components on microbial surfaces.
  2. Pore Formation: Upon binding, defensins aggregate and form pores in the membrane.
  3. Cell Lysis: The formation of these pores disrupts membrane integrity, leading to cell death.

Data

Studies have shown that defensins exhibit activity against a wide range of pathogens including bacteria and fungi . Their efficacy is often measured using minimum inhibitory concentration assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 4.70 kDa for CcDef2.
  • Isoelectric Point: Theoretical isoelectric point around 9.10 indicates a basic character conducive to binding with acidic microbial membranes.

Chemical Properties

  • Stability: The presence of disulfide bonds contributes to the stability of defensin structures under physiological conditions.
  • Solubility: Defensins are generally soluble in aqueous environments due to their polar residues.

Relevant analyses often utilize techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structural integrity and functional properties .

Applications

Defensin C has significant scientific applications:

  • Antimicrobial Agents: Due to their broad-spectrum activity, defensins are being explored as potential alternatives to conventional antibiotics.
  • Biotechnology: They can be engineered for use in agricultural biotechnology to enhance plant resistance against pathogens.
  • Pharmaceuticals: Research is ongoing into utilizing defensins in drug development for treating infections or enhancing immune responses.
Molecular Classification & Evolutionary Phylogenetics of Defensin C

Genomic Organization & Gene Family Clustering in Vertebrates

Defensin genes exhibit complex genomic architectures characterized by dense clustering and rapid evolutionary dynamics. In vertebrates, defensin genes reside in multigene clusters that have expanded via repeated gene duplication events. The human β-defensin locus on chromosome 8p22–p23 spans ~322 kb and contains multiple paralogous genes (e.g., DEFB1, DEFB4), which arose through segmental duplications dating back 23–63 million years [2] [6]. Similarly, murine α-defensins (cryptdins) localize to a 2.4 Mb region on chromosome 8, harboring 53 functional defensin genes and 22 pseudogenes within three distinct subclusters [7]. This genomic organization facilitates concerted evolution, where unequal crossing-over events generate copy number variations (CNVs) that diversify defensin repertoires between species. For example:

  • Primates: Humans possess 5–12 copies of the DEFB4 gene per haplotype due to CNVs [6].
  • Rodents: The C57BL/6J mouse strain exhibits 26 intact α-defensin genes (Defcr family) flanked by β-defensin subclusters [7].
  • Birds/Reptiles: Avian ovodefensins (OvoDs) form a single tightly packed cluster (e.g., 13–26 genes in galliform birds) [10].

Table 1: Genomic Organization of Defensin Clusters in Vertebrates

SpeciesChromosomal LocationGene FamilyFunctional GenesPseudogenes
Human (H. sapiens)8p22–p23β-defensin5–12 (DEFB4 CNV)3
Mouse (M. musculus)8A2α-defensin26 (Defcr)22
Chicken (G. gallus)Chromosome 3Ovodefensin140
Cattle (B. taurus)Multiple lociβ-defensin5711

Evolutionary Divergence of α-, β-, and θ-Defensin Subfamilies

Defensins diverged into three structurally distinct subfamilies early in vertebrate evolution, characterized by unique disulfide bond topologies and lineage-specific functions:

  • α-Defensins: Evolved from β-defensins in mammals. They feature a C1–C6, C2–C4, C3–C5 disulfide pattern and are expressed predominantly in neutrophils (e.g., human HNPs) and Paneth cells (e.g., HD5/6) [4] [5]. Their emergence coincided with adaptive immune system development in placental mammals.
  • β-Defensins: The ancestral vertebrate subfamily with a C1–C5, C2–C4, C3–C6 motif. They display broad epithelial expression (e.g., hBD1–4 in human skin, lung) and diversified functions, including melanocortin receptor modulation (e.g., DEFB103 in dog coat color) [6] [2].
  • θ-Defensins: Unique cyclic peptides derived from α-defensin pseudogenes via head-to-tail splicing. Functionally restricted to Old World monkeys (e.g., rhesus macaques) and absent in humans due to a premature stop codon in the DEFT3 gene [4] [5].

Phylogenetic analyses reveal that defensin superfamilies diverged early into cis- and trans-defensin lineages based on disulfide bond orientations. Cis-defensins (e.g., plant, arthropod) dominate invertebrates, while trans-defensins (e.g., vertebrate β-defensins) expanded in chordates [1]. Within vertebrates, β-defensins underwent repeated lineage-specific expansions: cattle possess 57 genes, while amphibians retain only one ancestral gene [3] [8].

Table 2: Structural and Functional Divergence of Defensin Subfamilies

SubfamilyDisulfide ConnectivitySize (aa)Expression SitesEvolutionary Origin
α-DefensinsC1–C6, C2–C4, C3–C529–35Neutrophils, Paneth cellsMammalian-specific from β-defensin ancestor
β-DefensinsC1–C5, C2–C4, C3–C641–50Epithelia, reproductive tractVertebrate ancestor
θ-DefensinsCyclic C1–C4, C2–C5, C3–C618Leukocytes (primates)Processed α-defensin pseudogenes

Pseudogenization Events & Loss-of-Function Mutations in Primate Lineages

Pseudogenization has shaped defensin evolution through frameshifts, premature stop codons, and deleted exons:

  • θ-Defensin Inactivation: Humans and great apes possess θ-defensin pseudogenes (DEFT1–3) with a conserved stop codon (TGA) in exon 3, preventing translation of functional peptides. This mutation occurred after the human-macaque divergence ~23 MYA [4] [5].
  • α-Defensin Losses: Chimpanzees retain only 2 functional α-defensin genes (DEFA1/3) versus 6–8 in humans, indicating lineage-specific gene deletions [4].
  • β-Defensin CNVs: Copy number variations in DEFB4 (human) and Defb (mouse) clusters correlate with disease susceptibility. For example, low DEFB4 copies increase Crohn’s disease risk due to reduced antimicrobial coverage [2] [6].

Notably, 22/98 α-defensin loci in mice are pseudogenes with frameshifts or truncated open reading frames (e.g., Defcr-rs family) [7]. Similarly, humans harbor 3 β-defensin pseudogenes (DEFB116P, DEFB118P) with deleted exons [6]. These loss-of-function events reflect relaxed selection in redundant gene copies or adaptive trade-offs favoring novel immune strategies.

Comparative Genomics of Defensin C Across Mammalian Species

Comparative analyses reveal dramatic variation in defensin repertoires across vertebrates:

  • Gene Repertoire Size: Ranges from 1 β-defensin in western clawed frogs (X. tropicalis) to 57 in cattle (B. taurus), with humans retaining 24–32 functional genes [3] [8]. This correlates with microbial exposure—terrestrial mammals exhibit larger defensin families than aquatic mammals (e.g., dolphins lack β-defensins) [3].
  • Birth-and-Death Evolution: Rapid gene turnover is evident in primates. Marmosets retain all three α-defensin classes (I–III), while orangutans lost class I genes via chromosomal rearrangements [4].
  • Salmonid-Specific Expansion: Atlantic salmon (S. salar) expresses seven β-defensin subfamilies (BD1a–BD5b) arising from whole-genome duplication events absent in teleost ancestors [8].
  • Avian Ovodefensins: Birds evolved a specialized subclass (OvoDs) expressed in oviducts (e.g., 22 genes in ducks), likely protecting eggs against pathogens [10].

Positive selection acts on defensin mature peptides, particularly at residues involved in membrane interaction (e.g., N-terminal sites in β-defensins) [3] [6]. For example, three amino acid positions in β-defensins show ω (dN/dS) ratios >1, indicating pathogen-driven selection [3].

Table 3: Evolutionary Dynamics of Defensin Genes Across Vertebrates

Speciesα-Defensinsβ-Defensinsθ-DefensinsTotal Functional GenesEvolutionary Mechanism
Human (H. sapiens)6240 (pseudogenes)30Birth-and-death, CNVs
Rhesus macaque (M. mulatta)1220335Theta-gene retrotransposition
Mouse (M. musculus)2627053Tandem duplications
Cattle (B. taurus)057057Lineage-specific expansion
Chicken (G. gallus)014014Ovodefensin cluster conservation
Atlantic salmon (S. salar)0707Whole-genome duplication

Properties

Product Name

Defensin C

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